molecular formula C23H17ClN4OS2 B2844894 3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-24-8

3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2844894
CAS No.: 847402-24-8
M. Wt: 464.99
InChI Key: OVESFYPQDBQIJG-UHFFFAOYSA-N
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Description

The compound 3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one features a 1,2,4-triazole core substituted at position 3 with a methyl-linked benzo[d]thiazol-2(3H)-one moiety and at position 5 with a 2-chlorobenzylthio group. Position 4 retains a phenyl substituent, contributing to its aromatic and steric profile.

Properties

IUPAC Name

3-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4OS2/c24-18-11-5-4-8-16(18)15-30-22-26-25-21(28(22)17-9-2-1-3-10-17)14-27-19-12-6-7-13-20(19)31-23(27)29/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVESFYPQDBQIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C24H20ClN5O2S2C_{24}H_{20}ClN_5O_2S_2, with a molecular weight of 510.031 g/mol. The compound features a triazole ring attached to a thiazole moiety, which is known for its pharmacological significance.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the realm of anticancer efficacy. The following sections will detail specific activities and findings from relevant studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
    • It interacts with DNA and inhibits topoisomerase activity, leading to disrupted replication in cancer cells .
  • In Vitro Studies :
    • In studies involving A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 20.39 µg/mL depending on the cell line tested .
    • Structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl and thiazole rings enhance anticancer activity, suggesting that electron-donating groups at particular positions improve efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituents : Para-halo substitutions on the phenyl ring significantly increase cytotoxicity.
  • Thiazole Moiety : The presence of the thiazole ring is essential for maintaining activity against cancer cell lines. Variations in substitution patterns lead to different levels of potency .

Study 1: Antiproliferative Effects

A study conducted by Evren et al. (2019) synthesized several thiazole derivatives and tested their antiproliferative effects against various cancer cell lines. The compound showed strong selectivity against A549 cells with an IC50 value indicating substantial efficacy compared to standard chemotherapeutics .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations performed on the compound revealed that it binds effectively to target proteins involved in cancer progression, primarily through hydrophobic interactions and limited hydrogen bonding. This binding profile suggests a mechanism that could be exploited for drug design .

Data Tables

Activity Cell Line IC50 Value (µg/mL) Reference
Anticancer ActivityA5491.61
Anticancer ActivityNIH/3T320.39
Apoptosis InductionVariousVaries
Topoisomerase InhibitionVariousVaries

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties
The compound exhibits significant antibacterial and antifungal activities. Research indicates that derivatives of 1,2,4-triazoles, including those with thiazole moieties, demonstrate potent effects against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds similar to the target molecule have shown Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating their potential as effective antimicrobial agents .

1.2 Anticancer Activity
Studies have highlighted the anticancer potential of triazole derivatives. The compound's structural components suggest that it may inhibit cancer cell proliferation by interfering with specific enzymatic pathways. In vitro assays have reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including HepG2 and HCT116, with some analogues showing effectiveness comparable to standard chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the thiazole and triazole rings contributes significantly to its pharmacological properties:

Structural Feature Impact on Activity
Thiazole moietyEnhances antimicrobial and anticancer activity
Triazole ringProvides a scaffold for diverse biological interactions
Chlorobenzyl groupIncreases lipophilicity and cellular uptake

Potential Therapeutic Applications

3.1 Antifungal Agents
Compounds derived from the triazole framework have been extensively studied for their antifungal properties. The target compound's structure may allow it to act against common fungal pathogens by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.

3.2 Anti-inflammatory Effects
Emerging research suggests that triazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. This is particularly relevant given the role of inflammation in various chronic conditions.

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated a series of triazole-thiazole hybrids for their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications to the phenyl ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Efficacy
In another investigation, a group of thiazole-containing triazoles was tested against multiple cancer cell lines. The findings revealed that specific substitutions on the thiazole ring led to increased cytotoxicity, suggesting a promising avenue for developing new anticancer therapies .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound ID (Evidence) Substituents (Triazole Positions) Melting Point (°C) Yield (%) Notable Features
Target Compound 3: (Benzo[d]thiazol-2(3H)-one-methyl); 5: (2-chlorobenzylthio); 4: Phenyl Not reported Not reported Unique 2-chloro substitution on benzylthio group
6r () 3: (Benzo[d]thiazole-methylthio); 5: (4-chlorophenyl); 4: (4-methoxyphenyl) 176–177 91 Dual electron-withdrawing (Cl) and donating (OMe) groups
5e () 3: (2-Chlorobenzylthio); 5: (4-chlorophenoxymethyl); 4: Phenyl 108–109 77 Additional phenoxymethyl group enhances bulk
4i () Benzo[d]thiazol-2(3H)-one linked to 5-(3-chlorophenyl)-1,3,4-oxadiazole 171–173 85.8 Oxadiazole core vs. triazole; moderate antifungal activity
6s () 3: (Benzonitrile); 5: (Benzo[d]thiazole-methylthio); 4: (4-methoxyphenyl) 198–200 80 High melting point due to benzonitrile rigidity

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The 2-chlorobenzylthio group in the target compound likely increases lipophilicity compared to non-halogenated analogues (e.g., 5m in with butylthio, m.p. 147–149°C). Chlorine atoms enhance metabolic stability and binding to hydrophobic pockets . Compound 6s (), bearing a benzonitrile group, exhibits a higher melting point (198–200°C) due to increased molecular rigidity and intermolecular interactions .
  • Oxadiazole derivatives show moderate antifungal activity against Botrytis cinerea . Benzo[d]thiazol-2(3H)-one, present in both the target compound and 4i, contributes to π-π stacking and hydrogen-bonding capabilities .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?

  • The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency and reduce time . Catalysts (e.g., acid/base catalysts) improve selectivity and reaction rates during triazole ring formation and thioether linkage introduction . Post-synthesis purification via recrystallization or chromatography (HPLC) is critical for achieving >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and quantifies purity .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves ambiguities in complex stereochemistry .

Q. How should researchers design initial biological activity screening assays for this compound?

  • Prioritize enzyme inhibition assays (e.g., fungal lanosterol demethylase for antifungal activity or human kinase targets for anticancer potential) . Use in vitro cell viability assays (MTT or resazurin) to evaluate cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) . Dose-response curves (IC50 values) and selectivity indices should be calculated to assess therapeutic potential .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across structurally analogous compounds?

  • Comparative Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., 2-chlorobenzyl vs. 4-methylbenzyl) to isolate functional group contributions .
  • Target-Specific Profiling: Use molecular docking to predict binding affinities to enzymes like CYP51 (antifungal) or topoisomerase II (anticancer) .
  • Cross-Validation: Replicate assays under standardized conditions (pH, temperature, cell lines) to minimize variability .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Enzyme Kinetics: Measure inhibition constants (Ki) and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots .
  • Crystallographic Studies: Co-crystallize the compound with target proteins (e.g., fungal CYP51) to visualize binding interactions .
  • Transcriptomic/Proteomic Analysis: Identify downstream gene/protein expression changes in treated cells using RNA-seq or LC-MS/MS .

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction: Use tools like SwissADME to estimate solubility, permeability (LogP), and cytochrome P450 interactions .
  • Molecular Dynamics Simulations: Model binding stability and conformational changes in target proteins over time .

Key Recommendations

  • Prioritize substituent modifications at the triazole and benzothiazole moieties for SAR studies .
  • Validate mechanistic hypotheses using orthogonal assays (e.g., enzymatic + cellular) .
  • Cross-reference synthetic protocols with spectroscopic data to avoid structural misassignments .

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